molecular formula C13H15N5O2S2 B2547933 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1206996-88-4

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2547933
CAS No.: 1206996-88-4
M. Wt: 337.42
InChI Key: BFNBVMWVYVNHEP-UHFFFAOYSA-N
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Description

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a novel synthetic compound designed for research use, featuring a hybrid architecture that incorporates two privileged heterocyclic scaffolds in medicinal chemistry: the 1,2,3-thiadiazole and the thiazole. The 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety is a recognized pharmacophore investigated for its antimicrobial properties, particularly against Gram-positive bacteria . The thiazole ring is a versatile heterocycle found in numerous bioactive molecules and approved drugs, known for its ability to interact with a wide range of biological targets, including kinases and receptors, and is often utilized to fine-tune the physicochemical properties of drug candidates . This molecular framework, connected via a piperidine-4-carboxamide linker, is characteristic of compounds explored in drug discovery campaigns for various diseases. Researchers may find this compound valuable for probing new chemical space in projects related to antimicrobial agent development or as a structural component in the design of protein kinase inhibitors . The mechanism of action for this specific molecule is not yet fully characterized and is a subject for ongoing scientific investigation. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-methylthiadiazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S2/c1-8-10(22-17-16-8)12(20)18-5-2-9(3-6-18)11(19)15-13-14-4-7-21-13/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBVMWVYVNHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings on its biological activity, including cytotoxicity against cancer cells, mechanism of action, and potential therapeutic applications.

The compound has a molecular formula of C₁₁H₁₃N₃O₂S₂ and a molecular weight of 248.349 g/mol. Its structural components include a piperidine ring and thiadiazole moieties, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the thiadiazole scaffold have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The cytotoxic effects are often measured using the MTT assay, where lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µg/mL)
4iMCF-72.32
4fMCF-75.36
4cHepG23.21

These results suggest that modifications to the thiadiazole structure can significantly enhance anticancer activity, with certain substitutions leading to more potent derivatives .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptotic pathways. Studies indicate that these compounds may inhibit key proteins involved in cell survival, such as Mcl-1, thus promoting programmed cell death in tumor cells . Additionally, some derivatives have shown the ability to target specific cancer types effectively through in vivo studies using tumor-bearing mice models .

Antimicrobial Activity

Beyond their anticancer properties, thiadiazole derivatives have also been investigated for their antimicrobial activities. Research indicates that these compounds can act as effective agents against various bacterial strains and fungi. The presence of the thiazole moiety enhances their ability to penetrate microbial cell walls and disrupt essential cellular functions.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated a series of thiadiazole-based compounds for their efficacy against multiple cancer cell lines. The compound with a benzyl piperidine moiety exhibited the highest potency against both MCF-7 and HepG2 cells, demonstrating a promising lead for further development .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of several thiadiazole derivatives against common pathogens like E. coli and S. aureus. The results indicated that certain modifications led to increased antibacterial activity, suggesting potential applications in treating infections .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Studies

  • Thiadiazole-Based Anticancer Agents : A study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives and evaluated their anticancer activity. The incorporation of piperidine rings significantly enhanced their efficacy against MCF-7 and HepG2 cells .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to critical targets involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi.

Research Findings

  • Antibacterial Activity : Research has demonstrated that various thiadiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .
  • Antifungal Activity : In vitro studies have also revealed antifungal properties against strains like Aspergillus niger and Aspergillus fumigatus .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been investigated for several other pharmacological activities:

  • Anti-inflammatory : Some studies indicate that these compounds may possess anti-inflammatory properties.
  • Antidiabetic : Research suggests potential applications in managing diabetes through mechanisms involving glucose metabolism regulation.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineCompound TestedResult
AnticancerMCF-7Thiadiazole DerivativeSignificant inhibition observed
AnticancerHepG2Thiadiazole DerivativeEnhanced cytotoxicity
AntibacterialStaphylococcus aureusThiadiazole DerivativeEffective at low MIC values
AntibacterialEscherichia coliThiadiazole DerivativeStrong antibacterial activity
AntifungalAspergillus nigerThiadiazole DerivativeEffective antifungal activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Carboxamide Derivatives

  • Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(aryl)-(RS)-alaninates (1f–1i) Structure: These analogs retain the 4-methyl-1,2,3-thiadiazole-5-carbonyl group but replace the piperidine-thiazole carboxamide with an alaninate ester and substituted aryl groups . Properties: High yields (75–97%), variable physical states (powders/oils), and melting points (98–109°C) suggest differences in crystallinity and solubility compared to the target compound .

Thiadiazole-Piperidine Hybrids

  • 1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidine-3-carboxylic acid
    • Structure : Shares the thiadiazole-piperidine core but substitutes the thiazol-2-yl carboxamide with a carboxylic acid group .
    • Properties : Molecular weight 255.29 g/mol, CAS 1042646-68-3, and 98% purity. The absence of the thiazole ring may reduce lipophilicity compared to the target compound .

Thiazole-Carboxamide Derivatives

  • N-(Aryl)-5-(pyridinyl)-1,3,4-thiadiazole-2-carboxamides (18j–18o)
    • Structure : Feature a 1,3,4-thiadiazole ring linked to pyridinyl and aryl carboxamide groups, differing in substitution patterns .
    • Properties : Melting points range from 145°C to 202°C, with substituents like methoxy, chloro, and fluorine influencing crystallinity. The target compound’s piperidine ring may enhance conformational flexibility compared to these rigid analogs .

Piperidine-4-Carboxamide Derivatives

  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
    • Structure : Shares the piperidine-4-carboxamide motif but lacks thiadiazole/thiazole groups. Instead, it incorporates a naphthalene moiety .
    • Bioactivity : Reported as a SARS-CoV-2 inhibitor, highlighting the role of piperidine-4-carboxamide in antiviral targeting. The target compound’s thiadiazole-thiazole system may offer distinct selectivity .

Structural and Functional Data Table

Compound Class Key Structural Features Physical Properties Bioactivity Insights References
Target Compound Thiadiazole-piperidine-thiazole hybrid Not reported Hypothesized antimicrobial
Alaninate Esters (1f–1i) Thiadiazole-ester-aryl Yields 75–97%, MPs 98–109°C Fungicidal
Piperidine-3-carboxylic acid Thiadiazole-piperidine-carboxylic acid MW 255.29 g/mol, 98% purity Building block for drug design
Pyridinyl Thiadiazoles (18j–18o) 1,3,4-Thiadiazole-pyridinyl-aryl MPs 145–202°C Not specified
SARS-CoV-2 Inhibitors Piperidine-4-carboxamide-naphthalene Not reported Antiviral

Key Research Findings and Implications

Thiadiazole vs. Thiazole Bioactivity : Thiadiazole derivatives (e.g., 1f–1i) show fungicidal activity, while thiazole-carboxamides (e.g., 18j–18o) are often explored for kinase inhibition. The target compound’s dual thiadiazole-thiazole system may synergize these activities .

Piperidine Flexibility : Piperidine-4-carboxamide derivatives (e.g., SARS-CoV-2 inhibitors) leverage conformational flexibility for target binding. The target compound’s piperidine ring could enhance bioavailability compared to rigid analogs .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm regiochemistry of the thiadiazole and thiazole rings. For example, thiadiazole protons appear as singlets (δ 8.5–9.5 ppm), while piperidine carbons resonate at δ 25–55 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray Crystallography : Resolve conformational details, such as dihedral angles between heterocyclic rings (e.g., 18–30° for thiadiazole-pyridine systems) .

How can molecular docking studies evaluate binding affinity with target enzymes?

Q. Advanced Research Focus

  • Target Selection : Prioritize enzymes with known thiadiazole/thiazole interactions (e.g., kinases, cytochrome P450) .
  • Docking Workflow :
    • Prepare the protein structure (PDB ID) using molecular dynamics (MD) simulations to optimize side-chain flexibility.
    • Define binding pockets using grid-based methods (AutoDock Vina).
    • Validate docking poses via RMSD comparison (<2 Å deviation from co-crystallized ligands) .
  • Free Energy Calculations : Use MM-GBSA to predict binding energies, accounting for solvation effects .

What strategies address discrepancies in reported biological activity data?

Q. Advanced Research Focus

  • Assay Standardization : Control variables like incubation time (e.g., 24 vs. 48 hrs) and serum concentration (e.g., 10% FBS) to minimize variability .
  • Purity Verification : Reanalyze compounds via HPLC (>98% purity) to exclude impurities as confounding factors .
  • Structural Analog Testing : Compare activity of derivatives with modified substituents (e.g., 4-methyl vs. 4-fluorophenyl on thiadiazole) to identify SAR trends .

How can researchers resolve conflicting stability data under varying pH conditions?

Q. Data Contradiction Analysis

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hrs, monitoring degradation via LC-MS .
  • Degradation Pathways : Acidic conditions may hydrolyze the amide bond, while basic conditions could cleave the thiadiazole ring .
  • Stabilization Strategies : Lyophilization or storage in anhydrous DMSO at –20°C prevents hydrolysis .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Substituent Variation : Modify the 4-methyl group on the thiadiazole to halogens (Cl, F) or electron-withdrawing groups (NO₂) to assess impact on target binding .
  • Bioisosteric Replacement : Replace the thiazole ring with isoxazole or oxadiazole to evaluate heterocycle tolerance .
  • Biological Assays : Test analogs against a panel of cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays .

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